Structural Differentiation from the Common Olaparib Cyclopropylcarbonyl-Nitrosopiperazine Impurity
1-Cyclopropyl-4-nitrosopiperazine (C7H13N3O, MW 155.2) bears the cyclopropyl group directly on the piperazine N1, whereas the frequently encountered Olaparib-related impurity cyclopropyl(4-nitrosopiperazin-1-yl)methanone (C8H13N3O2, MW 183.21) contains a carbonyl linker between the cyclopropyl and piperazine moieties . This structural difference means the target compound cannot be misidentified as the Olaparib impurity in LC–MS/MS or GC–MS methods; the mass difference of 28.01 Da (Δ = CO) and distinct fragmentation patterns provide unambiguous chromatographic separation and mass spectrometric differentiation .
| Evidence Dimension | Molecular identity (molecular formula, molecular weight, connectivity) |
|---|---|
| Target Compound Data | C7H13N3O; MW = 155.2 g/mol; cyclopropyl directly attached to piperazine N1 |
| Comparator Or Baseline | Cyclopropyl(4-nitrosopiperazin-1-yl)methanone (CAS 2742659-60-3); C8H13N3O2; MW = 183.21 g/mol; cyclopropylcarbonyl attached to piperazine N1 |
| Quantified Difference | ΔMW = 28.01 Da; absence vs. presence of carbonyl linker; distinct InChIKey and SMILES strings |
| Conditions | Structural comparison by NMR (1H, 13C, 15N-HMBC), high-resolution mass spectrometry, and chromatographic retention time analysis |
Why This Matters
Procurement of the correct cyclopropyl-substituted standard ensures that analytical methods for nitrosamine impurity quantification do not produce false negatives or misidentify peaks originating from the structurally distinct Olaparib-related carbonyl-linked impurity.
